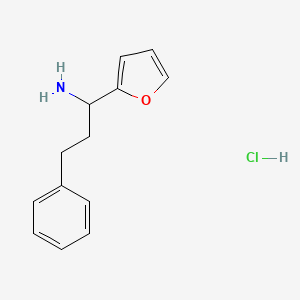![molecular formula C13H13N3O5 B1449359 {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 1910769-55-9](/img/structure/B1449359.png)
{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acyl chloride derivative N-phthaloylglycine reacts with anthranilic acid in chloroform, in the presence of triethylamine, to give an intermediate that is then reacted with cyanuric chloride, used as a cyclization agent, to produce the benzoxazinone derivative .Molecular Structure Analysis
The molecular structure of similar compounds such as 3-acetamidophenylboronic acid has been reported. It has a molecular formula of C8H10BNO3, an average mass of 178.981 Da, and a monoisotopic mass of 179.075378 Da .Scientific Research Applications
Supramolecular Chemistry and Conformational Studies
- Conformational Preferences and Supramolecular Complexes : Hydantoin-5-acetic acid, closely related to the compound , exhibits specific conformational preferences due to its rigid acceptor-donor-acceptor hydrogen-bonding site and a flexible side chain. These properties are crucial for forming supramolecular complexes. The study by Gerhardt, Tutughamiarso, and Bolte (2012) explored these conformations, providing insights into the potential for creating targeted molecular assemblies (Gerhardt, Tutughamiarso, & Bolte, 2012).
Organic Synthesis and Chemical Properties
- Novel Triazafulvalene System : The synthesis of new triazafulvalene systems through cycloaddition and substitution reactions has been explored, demonstrating the versatility of imidazolidin-4-ylidene derivatives in creating novel organic compounds with potential applications in materials science and catalysis (Uršič, Svete, & Stanovnik, 2010).
Antimicrobial and Antitumor Activities
- Antibacterial Activity of Derivatives : A series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, showed promising antibacterial activity, particularly against Gram-positive bacterial strains. This research suggests the potential of these compounds in developing new antibacterial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
properties
IUPAC Name |
2-[1-(3-acetamidophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)14-8-3-2-4-9(5-8)16-12(20)10(6-11(18)19)15-13(16)21/h2-5,10H,6H2,1H3,(H,14,17)(H,15,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTTYLCPOPFJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





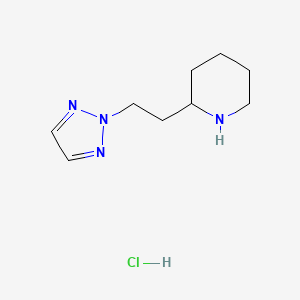
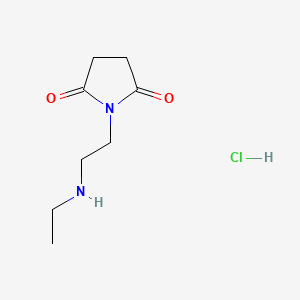
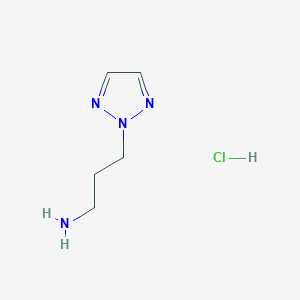

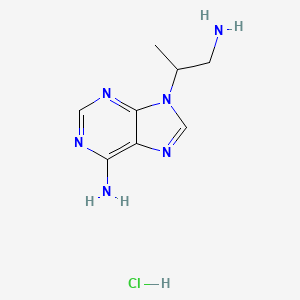
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)


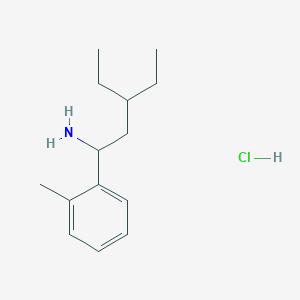

![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
